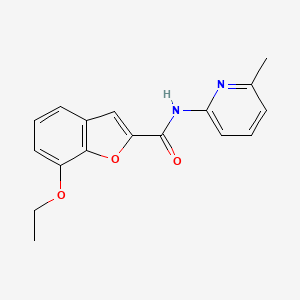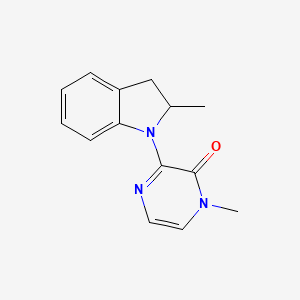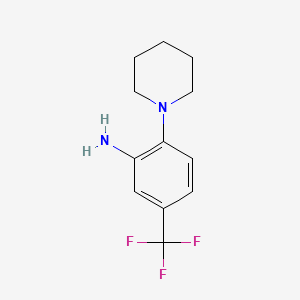![molecular formula C21H16F3N5OS B2365914 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 894063-66-2](/img/structure/B2365914.png)
2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5OS and its molecular weight is 443.45. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds derived from [1,2,4]triazolo[4,3-b]pyridazine, similar to 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, have been explored for their antiviral properties. A study by Shamroukh and Ali (2008) utilized a precursor to synthesize novel derivatives that demonstrated promising antiviral activity against the hepatitis-A virus (HAV) using the plaque reduction infectivity assay, with one of the compounds showing significant efficacy (Shamroukh & Ali, 2008).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of [1,2,4]triazoles and related derivatives. Abbady (2014) synthesized novel 1,2,4-triazoles, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, evaluating their antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity, indicating the potential of these heterocycles in developing new antimicrobial agents (Abbady, 2014).
Potential Antiasthma Agents
The structure of [1,2,4]triazolo[1,5-c]pyrimidines, which shares a resemblance to the chemical , has been investigated for its potential as antiasthma agents. Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines acted as mediator release inhibitors in the human basophil histamine release assay, suggesting their utility in asthma treatment (Medwid et al., 1990).
Anticancer Properties
The synthesis of new 3-heteroarylindoles incorporating [1,2,4]triazolo[4,3-a]pyrimidine moieties, akin to the core structure of the compound in focus, has shown potential anticancer properties. Abdelhamid et al. (2016) evaluated several synthesized compounds against the MCF-7 human breast carcinoma cell line, with many demonstrating moderate to high anticancer activity, highlighting the therapeutic potential of these compounds in oncology (Abdelhamid et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction causes a G2/M phase arrest in the cell cycle, which prevents the cells from dividing . The compound also induces apoptosis, or programmed cell death, in a concentration-dependent manner .
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule dynamics , disrupting the formation of the mitotic spindle required for cell division . This disruption leads to cell cycle arrest at the G2/M phase and triggers apoptosis . The compound also exhibits anti-angiogenic activity, inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis .
Pharmacokinetics
The compound has shown promising in vivo antitumor activity, suggesting it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in significant cell growth inhibitory activity against various cancer cell lines, including HeLa, HT-29, and A549 . It also shows potent selectivity over normal human cells, making it a potential lead compound for developing highly efficient anticancer agents .
Action Environment
The compound’s effectiveness in in vivo models suggests it may be stable and effective in the complex environment of a living organism .
properties
IUPAC Name |
2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5OS/c1-13-6-8-14(9-7-13)16-10-11-18-26-27-20(29(18)28-16)31-12-19(30)25-17-5-3-2-4-15(17)21(22,23)24/h2-11H,12H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWWFJIVHWWHBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)



![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2365844.png)


![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)

![4-fluoro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2365853.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2365854.png)